molecular formula C18H9Br2Cl4O2PS B1265963 Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester CAS No. 50654-88-1

Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester

Cat. No.: B1265963
CAS No.: 50654-88-1
M. Wt: 621.9 g/mol
InChI Key: OMTHXIBKHBWTDR-UHFFFAOYSA-N
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Description

Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester is a chemical compound with the molecular formula C13H10BrCl2O2PS. It is known for its complex structure, which includes bromine, chlorine, and phenyl groups attached to a phosphonothioic acid core. This compound is often referred to by its trade name, Leptophos .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester typically involves the reaction of phenylphosphonothioic acid with 4-bromo-2,5-dichlorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like toluene. The mixture is heated to facilitate the esterification process, resulting in the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphines .

Scientific Research Applications

Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: Research studies have explored its potential as an enzyme inhibitor.

    Medicine: Investigations into its pharmacological properties have shown promise in developing new therapeutic agents.

    Industry: It is used in the production of pesticides and other agrochemicals

Mechanism of Action

The mechanism of action of phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes, disrupting metabolic pathways, and affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

bis(4-bromo-2,5-dichlorophenoxy)-phenyl-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Br2Cl4O2PS/c19-11-6-15(23)17(8-13(11)21)25-27(28,10-4-2-1-3-5-10)26-18-9-14(22)12(20)7-16(18)24/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTHXIBKHBWTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=S)(OC2=CC(=C(C=C2Cl)Br)Cl)OC3=CC(=C(C=C3Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Br2Cl4O2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198694
Record name Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50654-88-1
Record name Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050654881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonothioic acid, phenyl-, O,O-bis(4-bromo-2,5-dichlorophenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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